molecular formula C12H10ClN5O3S B2833981 2-chloro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzenesulfonamide CAS No. 2034325-90-9

2-chloro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzenesulfonamide

Cat. No.: B2833981
CAS No.: 2034325-90-9
M. Wt: 339.75
InChI Key: NXVFQOSBUJMTAB-UHFFFAOYSA-N
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Description

2-chloro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzenesulfonamide is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their versatile biological activities and are commonly used in medicinal chemistry . This compound features a triazole ring fused with a pyrazine ring, which is further substituted with a benzenesulfonamide group. The presence of these functional groups imparts unique chemical and biological properties to the compound.

Scientific Research Applications

2-chloro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzenesulfonamide has a wide range of scientific research applications:

Preparation Methods

The synthesis of 2-chloro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzenesulfonamide typically involves multiple steps. . The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining the quality of the final product .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Compared to other triazole derivatives, 2-chloro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzenesulfonamide exhibits unique properties due to the presence of the benzenesulfonamide group. Similar compounds include:

These compounds share the triazole ring but differ in their additional functional groups and specific biological activities.

Properties

IUPAC Name

2-chloro-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN5O3S/c13-8-3-1-2-4-9(8)22(20,21)15-7-10-16-17-11-12(19)14-5-6-18(10)11/h1-6,15H,7H2,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXVFQOSBUJMTAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)NCC2=NN=C3N2C=CNC3=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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